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7-Iodo-3,4-dihydroquinolin-2(1H)-one is a chemical compound characterized by its unique structure, which includes an iodine atom at the 7-position of the quinoline ring. This compound belongs to the family of dihydroquinolinones, which are known for their diverse biological activities. Its molecular formula is , and it possesses a molecular weight of approximately 273.07 g/mol. The compound exhibits properties that make it relevant in various fields, particularly in medicinal chemistry.
The chemical behavior of 7-iodo-3,4-dihydroquinolin-2(1H)-one includes typical reactions associated with quinolinone derivatives. These can involve nucleophilic substitutions, where the iodine atom can be replaced by various nucleophiles under appropriate conditions. Additionally, it can undergo oxidation reactions to form corresponding quinolinones or other derivatives. The compound's reactivity is influenced by the presence of the iodine substituent, which can enhance electrophilic character.
7-Iodo-3,4-dihydroquinolin-2(1H)-one has been studied for its potential biological activities. Research indicates that compounds within this class may exhibit significant pharmacological effects, including antimicrobial, anti-inflammatory, and analgesic properties. Specifically, derivatives of 3,4-dihydroquinolinones have shown promise as sigma-1 receptor antagonists, which are implicated in pain modulation and neuroprotection .
The synthesis of 7-iodo-3,4-dihydroquinolin-2(1H)-one can be achieved through several methodologies:
Each method offers distinct advantages in terms of yield and purity.
7-Iodo-3,4-dihydroquinolin-2(1H)-one has potential applications in several areas:
Studies involving interaction with biological targets are crucial for understanding the pharmacodynamics of 7-iodo-3,4-dihydroquinolin-2(1H)-one. Research has indicated that this compound may interact with sigma receptors, which play significant roles in various neurological processes . Investigations into its binding affinity and selectivity compared to other compounds can provide insights into its therapeutic potential.
7-Iodo-3,4-dihydroquinolin-2(1H)-one shares structural similarities with several other compounds in the dihydroquinolinone family. Here are some notable comparisons:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 6-Iodo-3,4-dihydroquinolin-2(1H)-one | 0.96 | Iodine at position 6 instead of 7 |
| 7-Hydroxy-6-iodo-3,4-dihydroquinolin-2(1H)-one | 0.86 | Hydroxyl group at position 7 |
| 8-Iodo-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | 0.86 | Different ring structure with additional aromaticity |
| 6-Methyl-3,4-dihydroquinolin-2(1H)-one | 0.86 | Methyl group at position 6 |
These compounds highlight the structural diversity within this chemical class while emphasizing the unique positioning of substituents that can significantly alter biological activity and pharmacological profiles.
The dihydroquinolinone scaffold has been a focal point in organic synthesis since the 1960s, paralleling the development of quinolone antibiotics like nalidixic acid. Early studies emphasized its role in medicinal chemistry, particularly in antimicrobial agents, where structural modifications were systematically explored to optimize bioactivity. The 3,4-dihydroquinolin-2(1H)-one core emerged as a versatile intermediate, enabling access to complex heterocycles through cyclization and functionalization strategies.
Recent advancements in cascade reactions and one-pot methodologies have revitalized interest in dihydroquinolinones. For instance, the 2021 discovery of a cascade reaction involving o-silylaryl triflates with pyrazolidinones demonstrated the feasibility of synthesizing diverse dihydroquinolinones under mild conditions. This approach highlighted the scaffold’s utility in constructing polycyclic architectures with potential anticancer properties.
Halogenation at strategic positions enhances the reactivity and pharmacological profile of quinolinones. Iodine, in particular, offers distinct advantages:
7-Iodo-3,4-dihydroquinolin-2(1H)-one occupies a unique niche as a halogenated dihydroquinolinone intermediate. Its synthetic value lies in:
7-Iodo-3,4-dihydroquinolin-2(1H)-one represents a halogenated dihydroquinolinone derivative characterized by the presence of an iodine atom at the 7-position of the quinoline ring system [1]. The compound belongs to the family of dihydroquinolinones, which are known for their diverse biological activities and structural significance in medicinal chemistry . The molecular formula of this compound is C₉H₈INO, with a molecular weight of 273.07 grams per mole [1] [3].
The International Union of Pure and Applied Chemistry nomenclature for this compound is 7-iodo-3,4-dihydroquinolin-2(1H)-one [3]. The Chemical Abstracts Service registry number is 14548-52-8, providing unique identification for this specific chemical entity [1] [3]. The International Chemical Identifier string is InChI=1S/C9H8INO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12), while the International Chemical Identifier Key is OBAJOFRCKRMUSK-UHFFFAOYSA-N [3].
The canonical Simplified Molecular Input Line Entry System representation is O=C1CCC2C=CC(I)=CC=2N1, which clearly depicts the structural arrangement of atoms within the molecule [3]. This structural representation illustrates the presence of the lactam carbonyl group at position 2, the saturated ethylene bridge connecting positions 3 and 4, and the iodine substituent at position 7 of the aromatic ring system [1] [3].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈INO |
| Molecular Weight (g/mol) | 273.07 |
| Chemical Abstracts Service Number | 14548-52-8 |
| International Union of Pure and Applied Chemistry Name | 7-Iodo-3,4-dihydroquinolin-2(1H)-one |
| International Chemical Identifier | InChI=1S/C9H8INO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) |
| International Chemical Identifier Key | OBAJOFRCKRMUSK-UHFFFAOYSA-N |
| Canonical Simplified Molecular Input Line Entry System | O=C1CCC2C=CC(I)=CC=2N1 |
| Purity (typical) | 95+% |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C (refrigerator) |
Crystal structure analysis of halogenated quinoline derivatives reveals important insights into the solid-state organization and intermolecular interactions of these compounds [4] [5]. While specific crystal structure data for 7-iodo-3,4-dihydroquinolin-2(1H)-one is limited, related iodoquinoline compounds demonstrate characteristic packing arrangements and intermolecular contact patterns [4] [5] [6].
Studies of similar quinoline derivatives show that the presence of halogen substituents, particularly iodine, significantly influences crystal packing through halogen bonding interactions [5] [6]. The large size and polarizability of iodine atoms create opportunities for both sigma-hole and pi-hole interactions that contribute to crystal stability [7] [8]. In related iodoquinoline structures, the iodine atoms typically engage in directional intermolecular contacts with distances shorter than the sum of van der Waals radii [7] [9].
The quinoline ring system in these compounds generally adopts a planar conformation in the solid state, with the dihydro portion exhibiting slight deviations from planarity [4] [5]. The lactam carbonyl group participates in hydrogen bonding networks that contribute to the overall crystal stability [10] [11]. Quantum mechanical calculations and single-crystal diffraction studies of related compounds indicate that the incorporation of the carbonyl group in the quinoline framework affects the electron density distribution and subsequent intermolecular interactions [6] [12].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 7-iodo-3,4-dihydroquinolin-2(1H)-one through analysis of both proton and carbon-13 spectra [13] [14]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule [13] [14] [15].
The lactam N-H proton typically appears as a broad singlet in the range of 10.0-10.5 parts per million, reflecting the deshielding effect of the adjacent carbonyl group [13] [14] [15]. The aromatic protons display distinct chemical shifts based on their positions relative to the iodine substituent and the electron-withdrawing lactam carbonyl [14] [16]. The H-8 proton, ortho to the nitrogen atom, resonates at approximately 7.8-8.0 parts per million as a doublet [13] [14]. The H-6 proton appears at 7.3-7.5 parts per million, while the H-5 proton, ortho to the iodinated carbon, exhibits upfield shifting to 6.8-7.0 parts per million due to the electron-donating effect of the heavy halogen [14] [16].
The aliphatic methylene protons of the dihydro portion show characteristic triplet patterns [13] [14]. The H-4 protons resonate at 2.8-2.9 parts per million, while the H-3 protons appear at 2.4-2.5 parts per million, reflecting their different electronic environments relative to the aromatic system and carbonyl group [13] [14] [15].
| Position | ¹H Nuclear Magnetic Resonance Chemical Shift (δ, parts per million) | Multiplicity |
|---|---|---|
| N-H (lactam) | 10.0-10.5 (singlet, 1H) | Singlet |
| H-8 (aromatic) | 7.8-8.0 (doublet, 1H) | Doublet |
| H-6 (aromatic) | 7.3-7.5 (doublet, 1H) | Doublet |
| H-5 (aromatic) | 6.8-7.0 (doublet, 1H) | Doublet |
| H-4 (methylene) | 2.8-2.9 (triplet, 2H) | Triplet |
| H-3 (methylene) | 2.4-2.5 (triplet, 2H) | Triplet |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecular framework [17] [18] [19]. The carbonyl carbon at position 2 exhibits characteristic downfield shifting to 170-172 parts per million, consistent with lactam carbonyls in similar heterocyclic systems [17] [19] [20]. The aromatic carbons display chemical shifts typical of substituted quinoline derivatives, with the quaternary carbons C-8a and C-4a appearing at 138-140 and 125-127 parts per million, respectively [17] [18] [21].
The iodinated carbon at position 7 shows significant upfield shifting to 85-90 parts per million due to the heavy atom effect of iodine [18] [19]. The remaining aromatic carbons C-8, C-6, and C-5 resonate in the typical aromatic region between 115-132 parts per million [17] [21]. The aliphatic carbons C-4 and C-3 appear at 30-32 and 24-26 parts per million, respectively, consistent with methylene carbons in similar dihydroquinoline systems [17] [20].
| Carbon Position | ¹³C Nuclear Magnetic Resonance Chemical Shift (δ, parts per million) | Assignment |
|---|---|---|
| C-2 (carbonyl) | 170-172 | Lactam carbonyl |
| C-8a (aromatic) | 138-140 | Quaternary aromatic |
| C-4a (aromatic) | 125-127 | Quaternary aromatic |
| C-8 (aromatic) | 130-132 | Aromatic C-H |
| C-6 (aromatic) | 129-131 | Aromatic C-H |
| C-5 (aromatic) | 115-117 | Aromatic C-H |
| C-7 (aromatic, iodinated) | 85-90 | Aromatic C-I |
| C-4 (aliphatic) | 30-32 | Aliphatic methylene |
| C-3 (aliphatic) | 24-26 | Aliphatic methylene |
Infrared spectroscopy of 7-iodo-3,4-dihydroquinolin-2(1H)-one reveals characteristic absorption bands corresponding to the functional groups present in the molecule [22] [23] [24]. The lactam N-H stretching vibration appears in the region of 3150-3250 wavenumbers, exhibiting medium intensity due to hydrogen bonding effects [22] [25] [26]. This absorption is diagnostic for the presence of the lactam functionality and distinguishes the compound from other quinoline derivatives [22] [24].
The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing at 1650-1680 wavenumbers with strong intensity [22] [23] [24]. This frequency range is characteristic of conjugated lactam carbonyls, where the electron delocalization with the aromatic system results in a slight lowering of the stretching frequency compared to isolated amide carbonyls [23] [24] [25]. The exact position within this range depends on the extent of conjugation and the electronic effects of the iodine substituent [22] [24].
Aromatic carbon-carbon stretching vibrations appear as medium intensity bands in the 1590-1610 wavenumber region [23] [24] [26]. The aromatic carbon-hydrogen stretching modes are observed at 3050-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the methylene groups appear at 2850-2950 wavenumbers [27] [26] [28]. The carbon-iodine stretching vibration occurs as a weak absorption in the 500-600 wavenumber range, reflecting the heavy mass of the iodine atom and the resulting low vibrational frequency [27] [28].
Additional characteristic absorptions include the N-H bending vibration at 1520-1550 wavenumbers and the carbonyl bending mode at 1400-1450 wavenumbers [23] [25] [26]. These fingerprint region absorptions provide additional confirmation of the molecular structure and functional group assignments [23] [24] [28].
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (lactam) | 3150-3250 | Medium |
| C=O stretch (lactam) | 1650-1680 | Strong |
| Aromatic C=C stretch | 1590-1610 | Medium |
| Aromatic C-H stretch | 3050-3100 | Medium |
| Aliphatic C-H stretch | 2850-2950 | Medium |
| C-I stretch | 500-600 | Weak |
| N-H bend | 1520-1550 | Medium |
| C=O bend | 1400-1450 | Medium |
Mass spectrometric analysis of 7-iodo-3,4-dihydroquinolin-2(1H)-one provides valuable information about the molecular ion and characteristic fragmentation patterns [29] [30]. The molecular ion peak appears at mass-to-charge ratio 273, corresponding to the molecular weight of the compound [1] [29]. However, this peak typically exhibits relatively low intensity (15-25% relative intensity) due to the lability of the carbon-iodine bond under electron impact conditions [29] [30].
The base peak in the mass spectrum occurs at mass-to-charge ratio 146, resulting from the loss of the iodine atom from the molecular ion [29] [30]. This fragmentation represents the most favorable process due to the weak carbon-iodine bond and the stabilization of the resulting cation by the quinoline aromatic system [29] [30]. The fragment ion at mass-to-charge ratio 146 corresponds to the 3,4-dihydroquinolin-2(1H)-one cation, which serves as a diagnostic ion for the quinolinone core structure [29] [30].
Subsequent fragmentation involves the loss of carbon monoxide from the mass-to-charge ratio 146 ion, producing a peak at mass-to-charge ratio 118 with 60-80% relative intensity [29] [30]. Further fragmentation leads to the elimination of ethylene (C₂H₄) from the dihydro portion, generating an ion at mass-to-charge ratio 90 with 40-60% relative intensity [29] [30]. A characteristic pyridine-type fragment appears at mass-to-charge ratio 63, representing the C₅H₃N+ ion with 30-50% relative intensity [29] [30].
The iodine cation at mass-to-charge ratio 127 typically appears as a weak peak (5-15% relative intensity) due to the high ionization energy required for iodine atom ionization [29] [30]. These fragmentation patterns are consistent with typical behavior of halogenated quinoline derivatives under electron impact mass spectrometric conditions [29] [30].
| Fragment mass-to-charge ratio | Relative Intensity (%) | Fragmentation Process |
|---|---|---|
| 273 [M⁺- ] | 15-25 | Molecular ion |
| 146 [M-I]⁺ | 100 (base peak) | Loss of iodine atom |
| 118 [M-I-CO]⁺ | 60-80 | Loss of iodine and carbonyl |
| 90 [M-I-CO-C₂H₄]⁺ | 40-60 | Loss of iodine, carbonyl, and ethylene |
| 63 [C₅H₃N]⁺ | 30-50 | Pyridine-type fragment |
| 127 [I]⁺ | 5-15 | Iodine cation |
The solubility characteristics of 7-iodo-3,4-dihydroquinolin-2(1H)-one are influenced by the presence of both the polar lactam functionality and the lipophilic iodine substituent [31] [32] [33]. Related compounds in this chemical class demonstrate limited water solubility due to the predominantly hydrophobic nature of the quinoline ring system combined with the large, polarizable iodine atom [31] [33].
The compound exhibits slight solubility in polar organic solvents such as methanol and chloroform, as observed for structurally related iodinated quinoline derivatives [31]. This solubility pattern reflects the amphiphilic character of the molecule, where the lactam carbonyl and N-H groups provide hydrogen bonding capabilities while the aromatic system and iodine substituent contribute hydrophobic character [31] [32].
Computational predictions suggest a logarithmic partition coefficient value in the range of 1.5-2.5, indicating moderate lipophilicity [31] . This calculated hydrophobicity is consistent with the structural features of the compound and aligns with experimental observations for related iodinated quinoline derivatives [31] [35] . The solubility profile is important for understanding the compound's behavior in various chemical and biological systems [31] [32].
The stability profile of 7-iodo-3,4-dihydroquinolin-2(1H)-one under different environmental conditions is influenced by the presence of the carbon-iodine bond and the lactam functionality [35] [36] [37]. The carbon-iodine bond represents a potential site of chemical reactivity, particularly under nucleophilic substitution conditions or in the presence of reducing agents [35] [36].
Under acidic conditions, the lactam carbonyl group may undergo protonation, potentially affecting the electron density distribution throughout the aromatic system [35] [36]. However, the quinoline framework generally demonstrates good stability under mildly acidic conditions [35] [37]. Basic conditions may pose greater challenges to stability, particularly if strong nucleophiles are present that could attack the electrophilic carbon bearing the iodine substituent [35] [36].
Thermal stability studies of related iodinated quinoline derivatives indicate that decomposition typically begins at elevated temperatures (above 200°C), often involving carbon-iodine bond cleavage [35] [37]. Photochemical stability may be compromised due to the photolabile nature of carbon-iodine bonds, particularly under ultraviolet irradiation [35] [36]. Storage under refrigerated conditions (2-8°C) in the absence of light is recommended to maintain compound integrity [1] [3].
The electron density distribution in 7-iodo-3,4-dihydroquinolin-2(1H)-one is significantly influenced by the electronic properties of the iodine substituent and the conjugated lactam system [12] [38] . Quantum mechanical calculations of related iodinated quinoline compounds reveal that the iodine atom acts as both an electron-withdrawing group through inductive effects and an electron-donating group through resonance interactions [12] [7].
The large, polarizable iodine atom creates regions of depleted electron density (sigma-holes) along the carbon-iodine bond axis, which can participate in electrophilic interactions with nucleophilic sites on other molecules [7] [9] [8]. Simultaneously, the lone pairs on iodine contribute electron density to the aromatic system through resonance effects, particularly affecting the ortho and para positions relative to the iodine substituent [12] [7].
The lactam carbonyl group significantly influences the overall electron density distribution by withdrawing electron density from the aromatic ring through both inductive and resonance effects [12] [38]. This electron withdrawal is particularly pronounced at the carbon atoms adjacent to the nitrogen atom in the quinoline system [12] [38]. Atoms in Molecules analysis of related quinoline derivatives demonstrates that the carbonyl oxygen typically carries a substantial negative charge, while the carbonyl carbon exhibits electrophilic character [12] [10].
The molecular interaction profile of 7-iodo-3,4-dihydroquinolin-2(1H)-one encompasses multiple types of non-covalent interactions arising from its structural features [7] [9] [8]. The iodine substituent creates both sigma-hole and pi-hole regions that can engage in directional interactions with electron-rich species [7] [9] [8]. The sigma-hole, located along the carbon-iodine bond extension, exhibits positive electrostatic potential and can interact favorably with nucleophilic sites such as lone pairs or aromatic pi-systems [7] [8].
The aromatic quinoline system provides opportunities for pi-pi stacking interactions with other aromatic molecules [12] [39] [10]. These interactions are modulated by the electron-withdrawing effects of both the iodine substituent and the lactam carbonyl group, which reduce the electron density of the aromatic system and enhance its capacity to interact with electron-rich partners [12] [7] [8].
The lactam functionality introduces hydrogen bonding capabilities through both the N-H donor and the carbonyl acceptor [12] [39] [10]. These hydrogen bonding interactions can lead to the formation of dimeric or polymeric assemblies in the solid state, as observed in crystal structures of related quinolinone derivatives [10] [11]. The combination of halogen bonding, hydrogen bonding, and pi-pi interactions creates a complex interaction landscape that influences the compound's behavior in various chemical environments [7] [39] [10].
The direct iodination of 3,4-dihydroquinolin-2(1H)-one constitutes the most straightforward approach to synthesizing 7-iodo-3,4-dihydroquinolin-2(1H)-one. This methodology exploits the inherent reactivity of the quinolinone core toward electrophilic aromatic substitution, allowing for regioselective introduction of iodine at specific positions on the aromatic ring.
Electrophilic aromatic substitution represents the fundamental mechanism governing iodination reactions of quinoline derivatives [1] [2]. The reaction proceeds through a well-established two-step mechanism involving initial formation of a π-complex between the aromatic system and the electrophile, followed by formation of a σ-complex (Wheland intermediate) and subsequent deprotonation to restore aromaticity [1].
In the case of 3,4-dihydroquinolin-2(1H)-one, the electron density distribution across the aromatic ring significantly influences the regioselectivity of electrophilic attack. Computational studies have demonstrated that the electron density at different positions varies considerably, with the C-8 position exhibiting higher electron density compared to other sites [3]. This electronic bias directs electrophilic iodination preferentially toward specific positions.
The regioselectivity patterns observed in quinoline iodination follow predictable trends based on electronic effects. Quinoline undergoes electrophilic substitution at the 5-position and 8-position of the benzene ring, as the pyridine ring is electron-deficient and less reactive toward electrophiles [4] [5]. The 5-position and 8-position are favored over 6-position and 7-position due to the greater stabilization of the resulting carbocationic intermediates [6].
Research has shown that electrophilic substitution occurs on the ring without the nitrogen atom for quinoline, because the benzene ring is more electron-rich than the pyridine group [7] [6]. This selectivity contrasts with indole, where electrophilic substitution occurs on the nitrogen-containing ring due to the electron-rich nature of the pyrrole moiety [7].
Iodine monochloride (ICl) has emerged as one of the most promising electrophilic cyclizing agents for quinoline synthesis [8]. This reagent offers several advantages over traditional iodinating agents, including enhanced reactivity, improved regioselectivity, and milder reaction conditions.
The iodine monochloride mediated electrophilic cyclizations have been extensively developed from 2000 to 2014, leading to efficient synthesis of quinoline and isoquinoline derivatives [8]. The methodology involves treatment of appropriate precursors with ICl under mild conditions, typically at room temperature to 80°C, achieving yields ranging from 70-90% [9].
Iodine monochloride serves as both an electrophilic reagent and a catalyst in these transformations [9]. The reagent exists as a grayish brown fuming liquid with enhanced electrophilicity compared to molecular iodine, making it particularly effective for challenging substrates [9]. The improved reactivity stems from the polarized I-Cl bond, which facilitates heterolytic cleavage and generation of highly electrophilic iodine species.
Recent studies have demonstrated that iodine monochloride can effectively iodinate quinoline derivatives at the 7-position, particularly in the case of dihydroquinolin-2(1H)-one substrates [10]. The reaction proceeds under relatively mild conditions and exhibits good functional group tolerance, making it suitable for complex molecule synthesis.
The mechanism of iodine monochloride mediated iodination involves several key steps that determine both the efficiency and regioselectivity of the transformation. Initial coordination of ICl to the quinoline nitrogen may activate the aromatic system toward electrophilic attack, although this step remains under investigation [8].
Density functional theory calculations have provided insights into the regioselectivity of quinoline iodination [3]. The C-8 position has the highest negative electrostatic potential charge compared to other positions, explaining the preferential electrophilic attack at this site [3]. For 3,4-dihydroquinolin-2(1H)-one, similar electronic effects govern the regioselectivity, with the 7-position being particularly favored for iodination.
The reaction mechanism likely involves formation of a π-complex between the aromatic ring and the electrophilic iodine species, followed by formation of the σ-complex (Wheland intermediate) [1]. The stability of this intermediate determines the overall reaction rate and regioselectivity. Resonance stabilization of the carbocationic intermediate at the 7-position contributes to the observed regioselectivity in dihydroquinolin-2(1H)-one substrates.
Control experiments using radical scavengers have confirmed that these reactions proceed via electrophilic rather than radical pathways [11]. The absence of radical intermediates distinguishes this mechanism from other iodination methods and explains the high regioselectivity observed.
Beyond direct iodination approaches, several alternative synthetic methodologies have been developed for accessing 7-iodo-3,4-dihydroquinolin-2(1H)-one and related structures. These approaches offer complementary advantages in terms of substrate scope, reaction conditions, and synthetic efficiency.
Cascade reactions involving o-silylaryl triflates have emerged as powerful tools for constructing dihydroquinolinone derivatives [12] [13]. These transformations exploit the unique reactivity of benzyne intermediates generated from triflate precursors under mild conditions.
The cascade procedure involves in situ formation of aryne followed by addition with heterocyclic partners [12]. In the synthesis of dihydroquinolinone derivatives, o-silylaryl triflates react with pyrazolidinones through a cascade sequence involving aryne formation, cycloaddition, nitrogen-nitrogen bond cleavage, and intramolecular carbon-carbon bond formation [12].
This methodology offers several advantages including multistep transformations accomplished in one pot, broad substrate scope, mild reaction conditions, and good tolerance of diverse functional groups [12]. The products obtained through this approach have demonstrated significant in vitro antiproliferative activity in selected human cancer cell lines [12].
The reaction mechanism involves initial fluoride-induced elimination of the trimethylsilyl and triflate groups from o-silylaryl triflates to generate highly reactive benzyne intermediates [14] [15]. These benzyne species then undergo cycloaddition with pyrazolidinones, followed by rearrangement and cyclization to form the dihydroquinolinone core.
Recent developments have extended this methodology to hexadehydro-Diels-Alder (HDDA) generated arynes [14] [15]. Ferrocenyl conjugated oxazepine/quinoline derivatives can be accessed through reaction of HDDA-generated arynes with ferrocenyl oxazolines under mild conditions via ring-expanding or rearrangement processes [14] [15].
Halosulfonylation represents an efficient approach for synthesizing sulfonyl quinoline derivatives [16] [17]. This methodology combines halogenation and sulfonylation in a single transformation, providing direct access to functionalized quinoline scaffolds.
Ball-milling synthesis of sulfonyl quinolines has been developed via coupling of haloquinolines with sulfonic acids under metal-free, solvent-free, and additive-free conditions [16]. This protocol offers advantages of shorter reaction time (10-20 minutes), mild reaction temperature, operational simplicity, and excellent to quantitative yields [16].
Visible light-induced cascade sulfonylation/cyclization provides another route to quinoline-2,4-diones under metal-free conditions [17]. The reactions proceed at room temperature with various substituents, and 29 examples were obtained within 2 hours under photocatalyst-free conditions [17].
Electrochemical methods have also been applied to halosulfonylation reactions [18]. Sulfonyl hydrazides serve as aryl free radical precursors and react with quinoline N-oxides in undivided cells under constant current conditions [18]. This approach enables formation of sulfonylated quinolines through cascade processes with good functional group tolerance [18].
The mechanism of halosulfonylation typically involves radical-mediated processes where sulfonyl radicals are generated and subsequently couple with the quinoline core [17] [18]. Control reactions and cyclic voltammetry experiments have confirmed the involvement of radical intermediates in these transformations [18].
Photochemical approaches offer unique advantages for quinoline synthesis, particularly in terms of selectivity and reaction conditions [19] [20] [21]. These methods exploit light-induced transformations to access quinoline derivatives that may be difficult to obtain through conventional thermal processes.
Continuous flow photochemical processes have been developed for quinoline synthesis via alkene isomerization and cyclocondensation cascades [21]. High-power LED lamps have been shown to generate desired targets with higher productivity and efficiency than medium-pressure mercury lamps [21]. The scope of this tandem process allows for generation of various substituted quinolines in high yields with throughputs greater than one gram per hour [21].
Photochemical synthesis of dihydroquinolinones has been investigated for applications in macrocycle synthesis via ring expansion [19]. These studies have demonstrated the suitability of dihydroquinolinones for successive ring expansion protocols, providing access to larger ring systems with potential biological activity [19].
Synthesis of dihydroquinolines as scaffolds for fluorescence sensing has been achieved through photochemical methods [22]. These compounds show great potential for fluorescence detection of hydroxyl radicals and have been applied to intracellular organelle-targeted fluorescence imaging [22].
The mechanism of photochemical quinoline synthesis typically involves photoisomerization followed by thermal cyclization [21]. LED irradiation facilitates geometric isomerization of alkene precursors, which then undergo cyclization under the reaction conditions to form quinoline products [21]. This approach enables telescoped flow synthesis where multiple transformations can be performed in sequence [21].
The development of practical synthetic routes to 7-iodo-3,4-dihydroquinolin-2(1H)-one requires careful consideration of process optimization parameters and scale-up factors. Understanding these aspects is crucial for successful translation from laboratory-scale to manufacturing processes.
Solvent selection plays a critical role in quinoline synthesis reactions, affecting both reaction rate and product selectivity [23] [24] [25]. Polar solvents generally favor cyclization reactions due to their ability to stabilize charged intermediates and transition states [26] [25].
Glycerol has emerged as an excellent green solvent for quinoline synthesis, providing high yields (76-98%) and short reaction times (20-90 minutes) while having minimal environmental impact [23]. Acetonitrile and ethanol are also frequently employed solvents that provide good results for various quinoline synthesis protocols [27] [24] [28].
Solvent-free conditions have been successfully applied to several quinoline synthesis methods [29] [30] [31]. These approaches offer advantages in terms of environmental sustainability, simplified workup procedures, and cost reduction [29]. Microwave irradiation often facilitates solvent-free reactions by providing efficient heating and reduced reaction times [24] [30].
For Conrad-Limpach synthesis of 4-quinolones, traditional high-boiling solvents such as mineral oil and diphenyl ether have been replaced with more practical alternatives including 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol [25]. These solvents provide similar yields while offering improved handling characteristics [25].
Continuous flow systems allow for optimization of solvent effects through precise control of residence time and temperature [21]. Stock solutions of substrates in ethanol have been successfully processed through flow reactors to generate quinoline products with high efficiency and purity [21].
Catalyst selection and loading significantly impact the efficiency and selectivity of quinoline synthesis reactions [23] [32] [33] [34]. Molecular iodine has emerged as a highly efficient catalyst for quinoline synthesis via Friedländer annulation, requiring only 1 mole percent catalyst loading [35] [33] [34].
Lewis acid catalysts such as niobium(V) chloride, indium(III) chloride, and silver triflate have been successfully employed for quinoline synthesis [23] [36] [37]. Ytterbium triflate has shown superior performance compared to iron(III) chloride in three-component quinoline synthesis, resulting in higher product yields [37].
Heterogeneous catalysts offer advantages for large-scale synthesis due to their ease of separation and potential for recycling [32] [31] [38]. Silver(I)-exchanged Montmorillonite K10 can be recovered and reused up to 5 times with excellent activity retention [31]. Cobalt-based nanocatalysts have also demonstrated good recyclability for quinoline synthesis [32].
Nanocatalysts provide enhanced surface area and reactivity compared to conventional catalysts [32] [38]. Iron oxide-silica nanoparticles have been shown to improve yields by approximately 50% compared to non-catalyzed reactions while providing batch-to-batch consistency [38]. Optimization studies indicate that 6% (w/w) catalyst loading provides optimal results for bulk-scale synthesis [38].
Acid catalysts play important roles in many quinoline synthesis protocols [28] [39]. Boron trifluoride-tetrahydrofuran complex has proven effective for Doebner-type reactions, enabling synthesis of quinoline-4-carboxylic acids from electron-deficient anilines [28]. Piperidine serves as an optimal base catalyst for Friedländer cyclization reactions, providing yields up to 85% [39].
Temperature control is crucial for optimizing quinoline synthesis reactions, as it affects both reaction rate and selectivity [27] [26] [40] [41]. Higher temperatures generally increase reaction rates but may reduce selectivity due to competing side reactions [27].
Optimization studies have shown that reaction temperatures between 80-150°C are optimal for most quinoline synthesis protocols [27] [28] [41]. Palladium-catalyzed synthesis of dihydroquinolines proceeds effectively at 80°C under nitrogen atmosphere, with higher temperatures (100°C) or longer reaction times (36 hours) providing similar yields with reduced catalyst loading [27].
Microwave irradiation enables rapid heating and reduced reaction times while maintaining good yields [24] [36]. Quinoline synthesis is achieved in 5 minutes using microwave irradiation at 160°C with acetic acid as both solvent and catalyst [24]. Scale-up reactions have been successfully performed using microwave conditions, maintaining efficiency at larger scales [36].
Reaction time optimization depends on substrate electronics and reaction conditions [26] [40] [28]. Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis proceeds optimally in isopropanol at 140°C for 12 hours, with lower temperatures (120°C) providing reduced conversion and yield [26] [40].
Continuous flow processing allows for precise control of residence time and temperature [21]. Photochemical quinoline synthesis has been optimized with residence times of 12.5 minutes at approximately 30°C, achieving throughputs of 9.5 mmol/h, which represents a 110-fold improvement over batch processing [21].